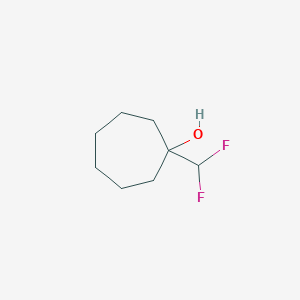

1-(Difluoromethyl)cycloheptan-1-ol

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has grown into a vital sub-discipline of organic chemistry. chinesechemsoc.orgbldpharm.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics. chinesechemsoc.orgnih.gov This strategic introduction of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. chinesechemsoc.orgnih.gov

As a result, organofluorine compounds are integral to numerous applications. An estimated 20% of all pharmaceuticals on the market contain fluorine, including several top-selling drugs. bldpharm.comnih.gov Beyond medicine, these compounds are crucial in agrochemicals, advanced materials like fluoropolymers, and as reagents in organic synthesis. bldpharm.comcas.cn The continuous development of novel fluorination methods fuels the ongoing exploration of new chemical entities with tailored properties. chinesechemsoc.org

The Difluoromethyl Group as a Key Functional Motif in Molecular Architecture

Among the various fluorinated moieties, the difluoromethyl group (–CHF₂) has garnered significant interest as a versatile functional group in molecular design. chinesechemsoc.orgresearchgate.net It is often considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for common functional groups such as the hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups. researchgate.netbiosynth.com This bioisosteric relationship allows medicinal chemists to replace these more metabolically labile groups with the robust –CHF₂ group, potentially improving a drug candidate's metabolic stability. researchgate.net

The difluoromethyl group offers a unique balance of properties. Compared to a non-fluorinated methyl group (–CH₃), the –CHF₂ group can increase polarity and offer new hydrogen bonding capabilities. nih.gov In comparison to the more heavily fluorinated trifluoromethyl group (–CF₃), the –CHF₂ group provides a smaller increase in lipophilicity and retains an acidic proton that can participate in crucial hydrogen-bonding interactions with biological targets like enzymes. chinesechemsoc.orgnih.gov This ability to modulate lipophilicity, polarity, and conformational preferences makes the difluoromethyl group a highly valuable tool in modern medicinal and agricultural chemistry. nih.govnih.gov

Contextualizing 1-(Difluoromethyl)cycloheptan-1-ol within Fluorinated Cyclic Alcohol Chemistry

This compound is a tertiary alcohol that incorporates both a cycloheptane (B1346806) ring and a difluoromethyl group. This specific combination of structural features places it at the intersection of several important areas of chemical research.

Fluorinated alcohols are a class of compounds known for their unique properties, including strong hydrogen-bonding capabilities and low nucleophilicity, which make them useful as solvents and promoters in organic synthesis. nih.gov The introduction of fluorine atoms into an alcohol can significantly alter its acidity and reactivity.

The structure of this compound, featuring a hydroxyl and a difluoromethyl group attached to the same carbon of a seven-membered ring, suggests a molecule with distinct stereoelectronic properties. The cycloheptane scaffold provides a three-dimensional architecture, and the presence of the –CHF₂ group is expected to influence the molecule's conformation, lipophilicity, and its potential interactions in a biological system. Research into related fluorinated cyclic compounds, such as cyclobutane (B1203170) and cyclopropane (B1198618) derivatives, has shown that fluorination can significantly impact physicochemical properties like acidity and lipophilicity, often in a stereochemistry-dependent manner. nih.govnuph.edu.uaresearchgate.net The study of molecules like this compound and its analogues is crucial for understanding how these effects translate to larger ring systems.

Interactive Data Table: Properties of this compound and Related Compounds

Due to the limited specific research on this compound, the following table presents data for structurally related compounds to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Notes |

| 1-(Difluoromethyl)cyclohexan-1-ol | 1538671-28-1 | C₇H₁₂F₂O | 150.17 | Cyclohexane (B81311) analogue. bldpharm.combiosynth.com |

| 1-(Difluoromethyl)cycloheptan-1-amine hydrochloride | 2803863-09-2 | C₈H₁₆ClF₂N | 199.67 | Amine analogue (hydrochloride salt). nih.gov |

| 4-(Difluoromethyl)cycloheptan-1-one | 1803598-75-5 | C₈H₁₂F₂O | 162.17 | Ketone isomer. biomall.in |

| (4S)-4-(difluoromethyl)cycloheptan-1-one | Not Available | C₈H₁₂F₂O | 162.18 | Chiral ketone isomer. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O/c9-7(10)8(11)5-3-1-2-4-6-8/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWISADJTUQUGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Difluoromethyl Cycloheptan 1 Ol and Analogous Structures

Strategies for gem-Difluorination in Alcohol Synthesis

The synthesis of gem-difluorinated alcohols, where two fluorine atoms are attached to the same carbon that bears the hydroxyl group, presents unique challenges. Several strategies have been developed to achieve this transformation, primarily revolving around the introduction of a difluoromethyl group to a carbonyl precursor.

Nucleophilic Difluoromethylation of Carbonyl Compounds

A prominent and widely utilized approach for the synthesis of α,α-difluoromethyl alcohols is the nucleophilic addition of a difluoromethyl anion equivalent to a ketone or aldehyde. nih.govacs.org This method directly constructs the desired carbon-carbon bond and installs the difluoromethyl moiety in a single step.

Utilizing Difluoromethyl Anion Equivalents (e.g., Difluoromethyl Phenyl Sulfone)

Difluoromethyl phenyl sulfone (PhSO2CF2H) has emerged as a robust and versatile reagent for nucleophilic difluoromethylation. nih.govacs.orgcas.cn In the presence of a suitable base, it generates a stabilized (phenylsulfonyl)difluoromethyl anion which can then attack a carbonyl compound, such as cycloheptanone (B156872), to form a (phenylsulfonyl)difluoromethylated carbinol intermediate. Subsequent reductive desulfonylation yields the target α-difluoromethyl alcohol. cas.cnresearchgate.net This two-step process provides a reliable route to compounds like 1-(difluoromethyl)cycloheptan-1-ol.

The choice of the difluoromethylating agent is crucial. While reagents like (difluoromethyl)trialkylsilanes have been explored, they have not proven to be general for difluoromethylation reactions. cas.cn In contrast, difluoromethyl phenyl sulfone offers good reactivity with a range of non-enolizable and enolizable aldehydes and ketones. cas.cn Another notable reagent is (difluoromethyl)triphenylphosphonium bromide ([Ph3P+CF2H] Br−), which, contrary to expectations for a Wittig reagent, can act as a nucleophilic difluoromethylating agent for carbonyl compounds, directly affording α-CF2H alcohols. acs.org

The following table summarizes the key aspects of using difluoromethyl anion equivalents:

| Reagent | Precursor | Key Features |

| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Carbonyl compound (e.g., cycloheptanone) | Forms a stabilized anion; requires a subsequent desulfonylation step. cas.cncas.cn |

| (Difluoromethyl)triphenylphosphonium Bromide | Carbonyl compound | Acts as a direct transfer agent for the CF2H group. acs.org |

| Diethyl difluoromethylphosphonate | Aldehydes and ketones | Serves as a versatile synthon for nucleophilic difluoromethylation. nih.gov |

Role of Lewis Acids and Bases in Reaction Efficacy

The efficacy of nucleophilic difluoromethylation reactions can be significantly influenced by the presence of Lewis acids and bases. Lewis acids can activate the carbonyl group towards nucleophilic attack, while Lewis bases are often required to generate the nucleophilic difluoromethyl species. rsc.orgacs.org

For instance, the combination of a strong Brønsted base and a weak Lewis acid can enable the deprotonation of otherwise unreactive Ar-CF2H compounds to form nucleophilic Ar-CF2− synthons. acs.orgnih.gov This approach highlights the synergistic effect of a compatible Lewis acid/base pair in both capturing and transferring the difluoromethyl anion. acs.org

In the context of trifluoromethylation, a related transformation, Lewis acids like TiF4, Ti(OiPr)4, and Cu(OAc)2 have been shown to catalyze the reaction of aldehydes with Me3SiCF3. rsc.orgrsc.org This suggests that a similar Lewis acid-catalyzed approach could be viable for the difluoromethylation of ketones like cycloheptanone, potentially enhancing reaction rates and yields. The challenge often lies in finding a Lewis acid that does not irreversibly bind to the base or the fluoride (B91410) ions generated during the reaction. acs.org

Radical-Mediated Difluoromethylation Processes

An alternative to nucleophilic methods is the use of radical-mediated processes to introduce the difluoromethyl group. These reactions often proceed under mild conditions and can offer different selectivity profiles compared to their ionic counterparts.

Photoredox Catalysis for Direct C-H Difluoromethylation of Precursors

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. acs.orgyoutube.com This strategy can be applied to the direct C-H difluoromethylation of alkanes or the difluoromethylation of C-C multiple bonds. nih.govnih.govnih.gov In a hypothetical synthesis of this compound, one could envision a precursor where a C-H bond on the cycloheptane (B1346806) ring is targeted for functionalization.

The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as difluoromethyltriphenylphosphonium bromide or difluoroacetic acid, to generate the •CF2H radical. nih.govnih.gov This radical can then add to a suitable acceptor.

Selective Difluoromethylation of Unsaturated Systems

Radical difluoromethylation is particularly effective for the functionalization of unsaturated systems like alkenes. acs.orgrsc.orgresearchgate.net The •CF2H radical, generated photocatalytically or by other means, can add across a carbon-carbon double bond. nih.govnih.gov This can be part of a cascade reaction where the initial radical addition is followed by an intramolecular cyclization to build complex heterocyclic structures. nih.govacs.org

For the synthesis of a cycloheptanol (B1583049) derivative, a strategy could involve the radical difluoromethylation of a cycloheptene (B1346976) precursor. The resulting difluoromethylated radical intermediate could then be trapped by an oxygen source or undergo further transformations to yield the desired alcohol. The regioselectivity of the initial radical addition is a key consideration in this approach.

The following table outlines different strategies for radical difluoromethylation:

| Strategy | Precursor | Key Features |

| Photoredox Catalysis | Alkanes, Heteroarenes | Enables direct C-H functionalization under mild, visible-light conditions. nih.govnih.gov |

| Radical Addition to Alkenes | Alkenes (e.g., cycloheptene) | The •CF2H radical adds across a C=C bond, often as part of a cascade reaction. nih.govacs.orgrsc.org |

| Decarboxylative Radical Cyclization | Carboxylate salts | Utilizes readily available radical precursors under photocatalytic conditions. acs.org |

Approaches to Fluorinated Tertiary Alcohols from Cyclic Ketones

The synthesis of fluorinated tertiary alcohols from cyclic ketones represents a direct and efficient strategy for accessing complex fluorinated scaffolds. The nucleophilic addition of a difluoromethyl equivalent to a cyclic ketone, such as cycloheptanone, is the most straightforward approach to this compound.

A key challenge lies in the generation and utilization of a suitable difluoromethyl nucleophile. Various reagents have been developed for this purpose. One notable method involves the use of (phenylsulfonyl)difluoromethane (PhSO2CF2H). In 1992, McCarthy and co-workers demonstrated the nucleophilic (phenylsulfonyl)difluoromethylation of a cyclic ketone acs.org. This approach involves the deprotonation of PhSO2CF2H to form the (phenylsulfonyl)difluoromethyl anion, which then attacks the carbonyl carbon of the ketone. The resulting tertiary alcohol contains the PhSO2CF2 group, which can subsequently be manipulated or removed.

More recently, phosphonium (B103445) salts like (bromodifluoromethyl)triphenylphosphonium bromide ([Ph3P+CF2Br]Br-), often used for generating ylides, have been shown to act as direct nucleophilic difluoromethylation reagents for carbonyl compounds. nih.gov Under specific conditions, these reagents can transfer a "CF2H" equivalent to aldehydes and ketones, affording α-difluoromethyl alcohols, bypassing the expected Wittig-type reaction. nih.gov This unexpected reactivity is attributed to the high phosphorus-oxygen affinity, which drives the transfer of the difluoromethyl group. nih.gov

The table below summarizes some of the reagents used for the nucleophilic difluoromethylation of ketones.

| Reagent/System | Description | Application | Reference |

| PhSO2CF2H / Base | Generates a (phenylsulfonyl)difluoromethyl anion. | Nucleophilic addition to cyclic ketones. | acs.org |

| [Ph3P+CF2H]Br- (DFPB) | Acts as a direct nucleophilic difluoromethylation reagent. | Addition to carbonyl compounds to form α-CF2H alcohols. | nih.gov |

| Me3SiCF2H / Initiator | Trimethyl(difluoromethyl)silane can serve as a CF2H precursor. | Nucleophilic difluoromethylation of carbonyls. | researchgate.net |

Stereoselective Synthesis of this compound Derivatives

When the cycloheptanone precursor contains existing stereocenters, or when the creation of a new chiral center at the C1 position is desired, stereoselective synthesis becomes crucial. This involves controlling both diastereoselectivity and enantioselectivity.

Diastereoselective Control in Addition Reactions to Cycloheptanone Derivatives

Achieving diastereoselectivity in nucleophilic additions to cyclic ketones is governed by a combination of steric and electronic factors. The conformation of the ring and the trajectory of the incoming nucleophile determine which diastereomer is formed preferentially. For six-membered rings like cyclohexanone, the principles of axial versus equatorial attack are well-established, often explained by models such as the Felkin-Anh and Cieplak models. youtube.comauburn.edu These models consider steric hindrance and the electronic stabilization of the transition state.

However, cycloheptanone presents a more complex conformational landscape than cyclohexanone. It exists as a mixture of rapidly interconverting twist-chair and twist-boat conformations. youtube.com The energy barriers for these interconversions are low, making it challenging to predict the most stable ground-state conformation and, consequently, the facial selectivity of a nucleophilic attack. youtube.com

Studies on Grignard reactions with macrocyclic ketones have shown that ring size is a major contributor to diastereoselectivity. joaquinbarroso.com Generally, as the ring size decreases, the observed diastereoselectivity of the 1,2-addition increases. joaquinbarroso.com Furthermore, the nature of the Grignard reagent, specifically the halide, can significantly influence the outcome. Alkylmagnesium iodide (RMgI) reagents have been shown to exhibit higher diastereoselectivity in additions to β-hydroxy ketones compared to their chloride or bromide counterparts, an effect attributed to the formation of more Lewis acidic chelates that guide the addition. nih.govchemrxiv.org

While these general principles are informative, specific and predictable diastereoselective control in the addition of a difluoromethyl nucleophile to a substituted cycloheptanone derivative remains a significant synthetic challenge due to the ring's conformational flexibility. The precise outcome would likely depend on a complex interplay between the specific substrate, the nature of the difluoromethylating reagent, and the reaction conditions.

Enantioselective Methodologies for Chiral Difluoromethylated Alcohols

The asymmetric synthesis of chiral difluoromethylated alcohols is an area of intense research, offering pathways to enantiopure building blocks. A prominent strategy involves the use of a chiral auxiliary. One such method employs an enantiopure aryl α,α-difluoromethyl sulfoxide (B87167) as a chiral and removable auxiliary for the stereoselective difluoromethylation of carbonyl compounds. joaquinbarroso.com This approach allows for the synthesis of highly enantioenriched α,α-difluoromethyl alcohols. joaquinbarroso.com

Another powerful technique is the asymmetric Reformatsky reaction. A practical and highly enantioselective version of this reaction has been developed using ethyl bromodifluoroacetate with imines, catalyzed by a system employing a cheap and commercially available amino alcohol as a chiral ligand. mdpi.com This method yields α,α-difluoro-β-lactams with excellent enantioselectivity (in excess of 99% ee), which can then be converted to the desired chiral alcohols. mdpi.com

Reagent-controlled stereoselective additions have also proven effective. For instance, the reaction between (S)-difluoromethyl phenyl sulfoximine (B86345) and imines provides access to a variety of enantiomerically enriched α-difluoromethyl amines, which are valuable precursors to other chiral difluoromethylated compounds. researchgate.net This method is noted for its high efficiency and broad substrate scope. researchgate.net

The following table highlights some enantioselective methods applicable to the synthesis of chiral difluoromethylated alcohols and related structures.

| Method | Chiral Source | Product Type | Enantioselectivity (ee) | Reference |

| Asymmetric Difluoromethylation | Enantiopure aryl α,α-difluoromethyl sulfoxide | Enantioenriched α,α-difluoromethyl alcohols | High | joaquinbarroso.com |

| Asymmetric Reformatsky Reaction | Amino alcohol ligand | α,α-difluoro-β-lactams | >99% | mdpi.com |

| Reagent-Controlled Addition | (S)-difluoromethyl phenyl sulfoximine | Enantioenriched α-difluoromethyl amines | High | researchgate.net |

Functional Group Transformations for Difluoromethyl Group Introduction

Besides the direct nucleophilic addition of a CF2H unit to a ketone, the difluoromethyl group can be introduced into molecules through various functional group transformations. These methods often involve the use of specialized fluorinating or difluoromethylating reagents.

One common strategy is the decarboxylative difluoromethylation. For example, the thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene (:CF2), a highly reactive electrophile. auburn.edu This carbene can be trapped by nucleophiles, such as phenolates, to form aryl difluoromethyl ethers. auburn.edu This method has been widely used in medicinal chemistry for the late-stage functionalization of complex molecules. auburn.edu

Direct C-H difluoromethylation has emerged as a powerful and atom-economical approach. This strategy avoids the need for pre-functionalized substrates. For instance, a method for the site-selective C-H difluoromethylation of pyridines at the meta- or para-positions has been developed, proceeding through a temporary dearomatization of the pyridine (B92270) ring. youtube.com

A variety of reagents have been developed to act as sources for nucleophilic, electrophilic, or radical difluoromethylation, creating a "toolbox" for chemists to introduce this important functional group under different conditions. nih.gov

The table below lists several methods for introducing the difluoromethyl group.

| Method | Reagent/Precursor | Transformation | Key Features | Reference |

| Decarboxylative Difluoromethylation | Sodium chlorodifluoroacetate | R-OH → R-OCF2H | Generates difluorocarbene; good for phenols. | auburn.edu |

| C-H Difluoromethylation | Various radical CF2H sources | Ar-H → Ar-CF2H | Direct functionalization of C-H bonds. | youtube.com |

| Nucleophilic Difluoromethylthiolation | [(SIPr)AgSCF2H] | R-X → R-SCF2H | Direct introduction of the SCF2H group. | nih.gov |

| Electrophilic Difluoromethylthiolation | PhthSCF2H | Nucleophile → Nu-SCF2H | Electrophilic source of the SCF2H group. | nih.gov |

| From Fluorocarboxylic Acid | Ea-CF2-COOH | Electrophile → E-CF2-Ea | Microwave-assisted introduction. |

Chemical Reactivity and Transformations of 1 Difluoromethyl Cycloheptan 1 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key site for functionalization, although its steric hindrance and the electron-withdrawing nature of the difluoromethyl group can influence its reactivity.

Protecting the tertiary hydroxyl group is often a necessary strategy in multi-step syntheses to prevent its interference with reagents intended for other parts of the molecule. masterorganicchemistry.com The choice of protecting group is crucial and depends on its stability under subsequent reaction conditions and the ease of its removal.

Common protecting groups for tertiary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). masterorganicchemistry.comnrochemistry.com These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. chemistrysteps.com Silyl ethers are generally stable under basic, oxidative, and Grignard reaction conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. masterorganicchemistry.comlibretexts.org The steric bulk of the silyl group can be tuned to control its stability; for example, TBDPS and TIPS groups are more stable to acid than the TBDMS group. uwindsor.ca

Another class of protecting groups are ethers, such as the tetrahydropyranyl (THP) ether, which is stable to basic conditions but is removed by acid. masterorganicchemistry.comchemistrysteps.com Benzyl (Bn) ethers are also used and are typically removed by hydrogenolysis. nrochemistry.comuwindsor.ca

Furthermore, the hydroxyl group itself can be derivatized to alter the molecule's properties or to be converted into another functional group. For instance, direct difluoromethylation of alcohols, including tertiary ones, using reagents like TMSCF2Br can yield difluoromethyl ethers. cas.cn Other derivatizations include reactions with acyl chlorides or organic anhydrides to form esters. nih.gov

Table 1: Common Protection and Derivatization Strategies for Tertiary Alcohols

| Strategy | Reagent Example | Typical Conditions | Deprotection/Cleavage |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | TBAF or H+ |

| Ether Formation | Dihydropyran (DHP) | Catalytic acid (e.g., p-TsOH) | Aqueous acid |

| Benzylation | Benzyl bromide (BnBr) | NaH, THF | H2, Pd/C |

| Esterification | Acetic anhydride | Pyridine (B92270) | Acid or base hydrolysis |

| Difluoromethylation | TMSCF2Br | KOAc or KHF2 | Not applicable (derivatization) |

The dehydration of 1-(difluoromethyl)cycloheptan-1-ol represents a direct route to fluorinated olefins. Tertiary alcohols readily undergo elimination reactions, typically through an E1 mechanism, when treated with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent deprotonation from an adjacent carbon yields the alkene. masterorganicchemistry.comyoutube.com

For this compound, two primary elimination products are possible: 1-(difluoromethyl)cyclohept-1-ene and (difluoromethylidene)cycloheptane. According to Zaitsev's rule, the elimination will favor the formation of the more substituted, and thus more stable, alkene, which in this case would be 1-(difluoromethyl)cyclohept-1-ene. masterorganicchemistry.com

Alternatively, elimination can be achieved under milder, non-acidic conditions using reagents such as phosphorus oxychloride (POCl₃) in pyridine. libretexts.org This method is particularly useful for substrates that are sensitive to strong acids and might otherwise undergo rearrangement. libretexts.org

Table 2: Potential Elimination Reactions of this compound

| Reagent | Mechanism | Major Product (Predicted) |

| Concentrated H₂SO₄, Heat | E1 | 1-(Difluoromethyl)cyclohept-1-ene |

| POCl₃, Pyridine | E2-like | 1-(Difluoromethyl)cyclohept-1-ene |

Transformations of the Difluoromethyl Moiety

The difluoromethyl group is not merely a spectator; its carbon-fluorine bonds and the adjacent carbon atom offer sites for further chemical transformations.

The synthesis of α,α-difluoromethyl alcohols often involves the addition of a nucleophilic difluoromethyl equivalent to a carbonyl compound. acs.org A common strategy employs difluoromethyl phenyl sulfone (PhSO₂CF₂H), which, upon deprotonation, adds to a ketone (in this case, cycloheptanone). acs.org The resulting β-hydroxy sulfone is a direct precursor to this compound. The final step in this synthetic sequence is a reductive desulfonylation, where the phenylsulfonyl group is cleaved and replaced with a hydrogen atom. organicreactions.orgwikipedia.org Reagents such as magnesium metal in methanol (B129727) or sodium amalgam are effective for this transformation. wikipedia.org

This synthetic route highlights that a key transformation related to this compound is the reductive removal of a sulfone group from its immediate precursor. Furthermore, β-hydroxy sulfones are central intermediates in the Julia-Lythgoe and Julia-Kocienski olefinations. acs.orgwikipedia.org In these reactions, the hydroxyl group is typically acylated, and subsequent treatment with a reducing agent leads to elimination, forming a carbon-carbon double bond. wikipedia.org This provides an alternative pathway from the β-hydroxy sulfone precursor to a fluorinated olefin, namely (difluoromethylidene)cycloheptane.

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its activation and subsequent functionalization represent a frontier in synthetic methodology. nih.gov The transformation of a C-F bond in an unactivated aliphatic fluoride is challenging but can be achieved, often with the aid of transition metals or a combination of Lewis and Brønsted acids. nih.govspringernature.comnih.gov

For this compound, the selective activation of one C-F bond could lead to the synthesis of monofluoromethylated derivatives. Strategies for such desymmetrization of difluoromethylene groups have been developed, although they are more commonly applied to allylic or benzylic systems. nih.gov These methods often involve the cooperative action of a soft transition metal, which interacts with the carbon atom, and a hard, fluorophilic Lewis acid that coordinates to the fluorine atom, labilizing the C-F bond. nih.gov It is conceivable that similar principles could be applied to activate a C-F bond in this compound, potentially opening pathways to novel fluorinated analogues or other functionalized products through subsequent nucleophilic substitution. acs.org

Cycloheptane (B1346806) Ring Modifications and Rearrangements

The seven-membered ring of this compound is also susceptible to structural changes, particularly through reactions that proceed via carbocationic intermediates.

During acid-catalyzed elimination reactions, the formation of a tertiary carbocation at the C1 position could potentially trigger a rearrangement of the cycloheptane ring. masterorganicchemistry.com Carbocation rearrangements are driven by the formation of a more stable carbocation or the release of ring strain. One possible rearrangement is a ring expansion, where a bond migration converts the seven-membered ring into a more stable eight-membered ring. wikipedia.org For instance, migration of the C2-C1 bond to the adjacent carbocationic center would result in a ring-expanded ketone after deprotonation of the intermediate. Such rearrangements, like the Tiffeneau-Demjanov rearrangement, are known for cyclic amino alcohols and demonstrate the principle of ring expansion via carbocation intermediates. wikipedia.org

Fragmentation reactions can also occur in cyclic systems, particularly in mass spectrometry, but also potentially in solution-phase chemistry under certain conditions. youtube.comthieme-connect.de The formation of a radical cation or a carbocation can initiate cleavage of the ring, leading to acyclic products. mdpi.com

Structural and Conformational Analysis of 1 Difluoromethyl Cycloheptan 1 Ol

Conformational Dynamics of the Cycloheptane (B1346806) Ring System

The cycloheptane ring is known for its conformational complexity, existing as a dynamic equilibrium of several low-energy forms, primarily in the twist-chair and chair families. Unlike the more rigid cyclohexane (B81311) ring, the energy barriers between different cycloheptane conformers are relatively low, leading to a fluxional system at room temperature. scispace.comacs.org The introduction of substituents further complicates this landscape by favoring certain conformations over others.

The presence of both a gem-difluoromethyl (CHF₂) group and a hydroxyl (-OH) group on the same carbon atom (C1) of the cycloheptane ring significantly influences its conformational preferences. These substituents exert both steric and electronic effects that perturb the conformational equilibrium of the parent ring.

Steric Effects: The difluoromethyl group, although sterically similar to a methyl group in some respects, and the hydroxyl group will create steric strain that disfavors certain conformations. To minimize this strain, the ring is likely to adopt conformations that place these bulky groups in pseudo-equatorial positions, where they experience fewer non-bonded interactions with the rest of the ring atoms.

Electronic Effects: The highly electronegative fluorine atoms in the difluoromethyl group create a significant dipole moment. This can lead to stabilizing or destabilizing electrostatic interactions with other parts of the molecule, including the hydroxyl group and the cycloheptane ring. researchgate.net The gauche effect, an observed preference for a gauche arrangement of electronegative substituents, may also play a role in determining the preferred rotameric state of the C1-CHF₂ bond and its influence on the ring's conformation. researchgate.net The presence of the CF₂ moiety can also impact the acidity and basicity of nearby functional groups through inductive effects. researchgate.net

Computational studies on related fluorinated cycloalkanes have shown that the introduction of fluorine atoms can significantly alter conformational energies. researchgate.netdiva-portal.orgnih.gov For instance, gem-difluorination has been shown to influence the conformational preferences in macrocyclic systems, in some cases leading to the adoption of conformations not observed in the non-fluorinated analogues. diva-portal.orgnih.govrsc.org It is therefore expected that the twist-chair and chair conformations of the cycloheptane ring in 1-(difluoromethyl)cycloheptan-1-ol will be distorted to accommodate the substituents and to maximize stabilizing intramolecular interactions.

The conformational analysis of this compound involves considering both the conformations of the cycloheptane ring (cyclic conformers) and the rotational conformations (rotamers) around the C1-C(CHF₂) and C1-O bonds (acyclic aspects). taylorfrancis.comscribd.comyoutube.comyoutube.com

The cycloheptane ring itself can exist in a variety of conformations, with the twist-chair and chair forms being the most stable. scispace.comresearchgate.netbiomedres.us The relative populations of these conformers are determined by their respective energies, which are influenced by the substituents. nih.gov

| Conformer Family | Key Features | Expected Influence of Substituents |

| Twist-Chair (TC) | A family of flexible conformations with C₂ symmetry. scispace.com | Likely to be the most populated family, with specific TC forms favored to place the CHF₂ and OH groups in less sterically hindered positions. |

| Chair (C) | A family of conformations with Cₛ symmetry. scispace.com | May be populated, but potentially destabilized by eclipsing interactions involving the substituents. |

| Boat/Twist-Boat | Higher energy conformations. | Unlikely to be significantly populated at equilibrium. scispace.com |

Stereochemical Aspects and Isomerism in Fluoroalcohol Derivatives

The presence of a stereocenter at the C1 position, which is bonded to four different groups (the hydroxyl group, the difluoromethyl group, and two different carbon atoms of the ring), means that this compound is a chiral molecule. This gives rise to the possibility of different stereoisomers. nih.gov

Enantiomers: As a chiral molecule, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. oregonstate.edumasterorganicchemistry.comkhanacademy.orgchemistrytalk.org These enantiomers will have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Diastereomers: If additional stereocenters are present in the molecule, for example, through further substitution on the cycloheptane ring, then diastereomers become possible. oregonstate.edumasterorganicchemistry.comlibretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. libretexts.org

The stereocontrolled synthesis of fluorinated compounds is a significant area of research, as the specific stereochemistry can have a profound impact on biological activity. nih.govbeilstein-journals.orgresearchgate.net

Determining the absolute and relative stereochemistry of fluoroalcohol derivatives requires specialized analytical techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for elucidating the structure and stereochemistry of fluorinated organic compounds. nih.govman.ac.ukyoutube.comthermofisher.commdpi.com

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and has a large chemical shift dispersion, making it an excellent probe for molecular structure. nih.govthermofisher.com The chemical shift of the fluorine atoms and their coupling constants (J-couplings) to other nuclei (¹H, ¹³C, and other ¹⁹F atoms) can provide detailed information about the local electronic environment and through-bond or through-space proximity to other atoms, which can help in assigning stereochemistry.

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments in ¹H NMR can be used to determine the spatial proximity of different protons, which can help to elucidate the relative stereochemistry and preferred conformation of the molecule in solution.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable crystal can be obtained. pvamu.edunih.govrsc.orgwikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. wikipedia.org While obtaining a crystal of this compound itself might be challenging, crystallographic analysis of a solid derivative could provide invaluable structural information. rsc.org

| Analytical Method | Information Provided | Relevance to this compound |

| ¹⁹F NMR | Chemical shifts, coupling constants (J-couplings). | Provides information on the electronic environment of the fluorine atoms, can help distinguish between stereoisomers. nih.govman.ac.uk |

| ¹H and ¹³C NMR | Chemical shifts, coupling constants, integration. | Elucidates the carbon-hydrogen framework of the molecule. |

| NOE Spectroscopy | Through-space correlations between protons. | Helps to determine the relative stereochemistry and preferred conformation in solution. |

| X-ray Crystallography | Precise 3D atomic coordinates. | Unambiguously determines the solid-state conformation and absolute stereochemistry of the molecule or a crystalline derivative. nih.govnih.gov |

Intramolecular Interactions and Their Impact on Structure

The conformation of this compound is not only governed by steric repulsion but also by attractive intramolecular interactions. Hydrogen bonding and dipole-dipole interactions can play a crucial role in stabilizing specific conformations.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydrogen atom of the hydroxyl group and one of the fluorine atoms of the difluoromethyl group. This would require the molecule to adopt a conformation where these groups are in close proximity. Such an interaction would likely have a significant impact on the conformational equilibrium, potentially stabilizing a conformation that might otherwise be of higher energy due to steric factors.

The interplay of these subtle forces—steric hindrance, hydrogen bonding, and dipole-dipole interactions—ultimately determines the complex conformational landscape of this compound.

1 Difluoromethyl Cycloheptan 1 Ol As a Versatile Synthetic Building Block

Role as a Scaffold in Chemical Synthesis

The term "scaffold" in chemical synthesis refers to a core molecular framework upon which further chemical modifications can be made to generate a library of related compounds. 1-(Difluoromethyl)cycloheptan-1-ol is an exemplary scaffold, combining the conformational flexibility of a seven-membered ring with the distinct physicochemical properties imparted by the difluoromethyl group. This combination offers a unique three-dimensional chemical space for the design of novel compounds.

The difluoromethyl group is a particularly valuable substituent in drug design. It is highly lipophilic and can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the C-H bond in the CHF2 group can act as a weak hydrogen bond donor, influencing intermolecular interactions with biological targets. The cycloheptyl ring, being a non-aromatic and conformationally mobile scaffold, provides a desirable structural motif for exploring novel pharmacophore space, moving away from the often-utilized flat aromatic systems.

Development of Complex Molecular Architectures

The structure of this compound provides multiple points for synthetic elaboration, making it a valuable starting material for the construction of complex molecular architectures. The tertiary alcohol can be used as a handle for further functionalization, including etherification, esterification, or substitution reactions. The cycloheptane (B1346806) ring itself can be functionalized at various positions through C-H activation or other selective reactions, leading to a wide array of substituted derivatives.

For instance, the synthesis of novel inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, has utilized benzo sapub.orgalfa-chemistry.comcycloheptane derivatives. nih.gov This highlights the potential of the cycloheptane core in generating biologically active molecules. By incorporating the difluoromethyl group, novel analogues with potentially improved pharmacokinetic and pharmacodynamic properties could be developed. The conformational flexibility of the seven-membered ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with a biological target.

Strategies for Constructing Molecular Libraries

The concept of "privileged structures" in medicinal chemistry refers to scaffolds that are capable of binding to multiple biological targets. nih.gov While the privileged status of this compound is yet to be established, its structural features suggest its suitability for the construction of molecular libraries for screening against various biological targets.

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the generation of molecular libraries. wikipedia.org This approach utilizes reversible reactions to allow building blocks to assemble into a library of compounds that are in thermodynamic equilibrium. By introducing a biological target, the equilibrium can be shifted to favor the amplification of the best-binding compound. The hydroxyl group of this compound could participate in reversible reactions such as the formation of esters or acetals, making it a suitable building block for DCC.

A hypothetical strategy for constructing a molecular library based on this scaffold is outlined below:

| Reaction Type | Reactant B | Resulting Linkage | Potential Library Diversity |

| Esterification | Carboxylic Acids | Ester | Diverse ester derivatives with varied R groups. |

| Etherification | Alkyl Halides | Ether | A range of ether-linked analogues. |

| Urethane Formation | Isocyanates | Urethane | Library of carbamate-containing compounds. |

This table illustrates how different chemical reactions can be employed to append a variety of functional groups to the this compound scaffold, rapidly generating a library of diverse molecules for biological screening.

Derivatization for Diverse Synthetic Applications

The synthetic utility of this compound extends beyond its use as a passive scaffold. The functional groups present in the molecule can be strategically manipulated to create a range of valuable intermediates. The tertiary alcohol can be oxidized to the corresponding ketone, 1-(difluoromethyl)cycloheptan-1-one, which can then serve as an electrophilic center for nucleophilic additions.

Furthermore, the difluoromethyl group itself can be a site for further transformation, although this is generally more challenging. The acidity of the C-H bond in the CHF2 group is higher than that of a typical alkyl C-H bond, allowing for potential deprotonation and subsequent reaction with electrophiles under specific conditions.

A summary of potential derivatization reactions is presented in the following table:

| Starting Material | Reagent(s) | Product | Potential Application |

| This compound | Oxidizing Agent (e.g., PCC, Swern) | 1-(Difluoromethyl)cycloheptan-1-one | Intermediate for nucleophilic additions. |

| This compound | Strong Base, then Electrophile (E+) | 1-(Difluoromethyl)-1-alkoxycycloheptane | Introduction of new functional groups. |

| This compound | Acid Catalyst, Diol | Ketal derivative | Protection of the hydroxyl group. |

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a broader range of complex target molecules. The ability to selectively modify different parts of the molecule underscores its versatility as a building block in modern organic synthesis.

Bioisosteric Principles and Molecular Design Implications of the Difluoromethyl Group Academic/conceptual

Difluoromethyl as a Bioisostere for Hydroxyl, Thiol, and Amine Groups

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a fundamental strategy in drug design. The difluoromethyl group is recognized as a bioisostere for several key functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH₂) group. nih.govnih.gov This is attributed to the CF₂H group's ability to act as a lipophilic hydrogen bond donor, a rare and valuable characteristic among functional groups. nih.govnih.gov The highly polarized C-H bond in the CF₂H group, resulting from the strong electron-withdrawing nature of the two fluorine atoms, allows it to participate in hydrogen bonding interactions, mimicking the hydrogen bond donor capabilities of -OH, -SH, and -NH₂ groups. nih.gov

The utility of the CF₂H group as a bioisostere is particularly valuable because it can enhance metabolic stability and favorably modulate lipophilicity while preserving or enhancing binding affinity to biological targets. nih.govnih.gov

Table 1: Comparative Impact of Methyl and Difluoromethyl Groups on Lipophilicity

| Original Group | Bioisosteric Replacement | General Impact on logP | Observed ΔlogP Range (XCF₂H vs. XCH₃) |

|---|---|---|---|

| -CH₃ | -CF₂H | Variable increase | -0.1 to +0.4 |

A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. nih.gov This ability is crucial for its role as a bioisostere of hydroxyl and thiol groups, which are common hydrogen bond donors in ligand-receptor interactions. The hydrogen bond acidity of the CF₂H group has been determined to be on a similar scale to that of thiophenol, aniline, and amine groups. However, it is a weaker hydrogen bond donor than a hydroxyl group.

This intermediate hydrogen bonding strength can be advantageous. It allows the CF₂H group to form productive interactions with hydrogen bond acceptors in a receptor's binding site, potentially increasing binding affinity. nih.gov The directional nature of this C-H···X hydrogen bond can also impart conformational rigidity to the molecule, which can be beneficial for selectivity. The interaction is strong enough to influence molecular conformation, as seen in the stabilization of specific conformers through intramolecular hydrogen bonding.

Conceptual Impact on Metabolic Stability and Reactivity

One of the primary motivations for using fluorinated groups in drug design is to enhance metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes such as cytochrome P450. Replacing a metabolically labile group, like a benzylic C-H or an alcohol, with a difluoromethyl group can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.gov

The difluoromethyl group itself is generally considered metabolically robust. While the C-H bond within the CF₂H group is acidic, it is not typically a site of metabolic oxidation. The reactivity of the difluoromethyl group is relatively low under physiological conditions. However, its electronic properties can influence the reactivity of adjacent functional groups. The strong electron-withdrawing nature of the CF₂H group can decrease the basicity of nearby amines or affect the reactivity of other parts of the molecule.

Stereochemical Considerations in Bioisosteric Design

For example, the replacement of a hydroxyl group with a difluoromethyl group on a ring system can alter the preferred conformation of the ring and the orientation of adjacent substituents. The gauche effect, which describes the tendency of electronegative substituents on adjacent carbons to prefer a gauche (60°) dihedral angle, can be a significant factor in molecules containing the CF₂H group. The ability of the CF₂H group to participate in intramolecular hydrogen bonds can also lock the molecule into a specific conformation, which may be crucial for binding to a biological target. The axial versus equatorial preference of a difluoromethyl group on a cyclohexane (B81311) or similar ring system will be influenced by these electronic factors, in addition to steric considerations.

General Design Principles for Molecular Scaffolds Incorporating the Difluoromethylcycloheptanol Motif

While specific research on the 1-(difluoromethyl)cycloheptan-1-ol motif is limited, general principles of scaffold design in medicinal chemistry can be applied to understand its potential utility. A molecular scaffold serves as the core structure for a series of compounds, with modifications made at various attachment points to optimize pharmacological properties.

The design of a scaffold incorporating the difluoromethylcycloheptanol motif would be guided by the following conceptual principles:

Scaffold Rigidity and Vectoriality: The cycloheptanol (B1583049) ring provides a three-dimensional scaffold that is less rigid than a cyclohexane ring but more constrained than an acyclic system. This level of conformational flexibility can be advantageous for exploring the binding pocket of a target. The difluoromethyl and hydroxyl groups on the same carbon create specific vectors for interaction with a receptor.

Exploiting Bioisosteric Properties: The tertiary alcohol of the this compound motif can act as a hydrogen bond donor and acceptor. The adjacent difluoromethyl group introduces a secondary, weaker hydrogen bond donor capability. This dual functionality at a single position offers a unique interaction profile. A key design strategy would be to replace a simple cycloheptanol in a known bioactive molecule with this motif to probe the effect of the additional lipophilic hydrogen bond donor.

Modulation of Physicochemical Properties: The introduction of the difluoromethyl group onto a cycloheptanol scaffold would be expected to increase lipophilicity and metabolic stability compared to the parent cycloheptanol. This can be a strategy to improve the ADME profile of a lead compound.

Conformational Control: The cycloheptane (B1346806) ring exists in several low-energy conformations, such as the twist-chair and twist-boat. The bulky and electronically distinct difluoromethyl group, along with the hydroxyl group, would be expected to influence the conformational equilibrium of the seven-membered ring. This conformational preference could be harnessed to pre-organize the molecule for optimal binding to a target, potentially increasing potency and selectivity.

Synthetic Accessibility: A crucial principle in scaffold design is the feasibility of synthesizing a diverse library of derivatives. The this compound scaffold would require robust synthetic methods for its preparation and for the subsequent attachment of various functional groups to other positions on the cycloheptane ring.

In essence, the this compound motif can be viewed as a specialized scaffold element that combines the spatial properties of a seven-membered ring with the unique bioisosteric and physicochemical features of the difluoromethyl group. Its application in medicinal chemistry would be to create novel, sp³-rich structures with potentially improved drug-like properties.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)cycloheptan-1-ol, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves fluorination of cycloheptan-1-ol precursors. A common strategy is the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions. For example, cycloheptan-1-ol can react with difluoromethylating agents (e.g., ClCFH) in the presence of a palladium catalyst, as seen in analogous syntheses of difluoromethylated alcohols . Key parameters:

- Temperature : Maintain −20°C to 0°C to minimize side reactions (e.g., elimination).

- Solvent : Use dichloromethane or THF for optimal solubility.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%).

Yield optimization requires stoichiometric control (1:1.2 molar ratio of precursor to fluorinating agent) and inert atmosphere (N/Ar) to prevent hydrolysis .

Q. How can the stereochemical configuration and structural integrity of this compound be confirmed?

- Methodological Answer :

- NMR Spectroscopy : NMR distinguishes between equatorial and axial difluoromethyl conformers via coupling constants (e.g., ≈ 12–15 Hz for axial placement in cycloheptane systems) .

- X-ray Crystallography : Resolves absolute configuration; cycloheptane rings often adopt chair-like conformations with slight puckering, as observed in 4-(difluoromethyl)cyclohexan-1-ol analogs .

- Mass Spectrometry (HRMS) : Confirms molecular formula (CHFO) with <3 ppm error.

Advanced Research Questions

Q. How does the cycloheptane ring’s conformation influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The seven-membered ring’s flexibility introduces multiple low-energy conformers (e.g., chair, boat, twist-chair), which affect steric accessibility of the difluoromethyl group. Computational modeling (DFT at B3LYP/6-31G* level) predicts:

- Axial vs. Equatorial Preference : Axial placement reduces steric hindrance with adjacent H atoms, favoring nucleophilic attack at the hydroxyl-bearing carbon.

- Reactivity Comparison : Cycloheptan-1-ol derivatives exhibit slower substitution rates than cyclohexane analogs due to ring strain (∼5 kcal/mol higher activation energy) .

Experimental validation: Kinetic studies (e.g., SN2 reactions with NaH/alkyl halides) under controlled conditions (DMF, 60°C) quantify rate differences .

Q. What strategies mitigate competing elimination pathways during difluoromethylation of cycloheptan-1-ol precursors?

- Methodological Answer : Elimination (e.g., forming cycloheptene derivatives) is a major side reaction. Mitigation approaches:

- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before fluorination, reducing β-H elimination .

- Catalytic Systems : Use Pd(OAc)/Xantphos to promote C–F bond formation over dehydrogenation (reported in aryl-difluoromethyl syntheses) .

- Low-Temperature Quenching : Rapid cooling post-reaction minimizes thermal decomposition.

Q. How does the difluoromethyl group modulate the compound’s pKa and hydrogen-bonding capacity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing effect of the CFH group lowers the pKa of the hydroxyl proton. Experimental data from cyclobutane analogs show:

- pKa Reduction : pKa ≈ 12.5 (vs. ∼16 for non-fluorinated cycloheptanol) due to inductive effects .

- Hydrogen-Bonding Strength : FTIR analysis (O–H stretch at 3600–3650 cm) indicates weaker H-bonding vs. non-fluorinated alcohols, impacting solubility and crystallinity .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.